molecular formula C15H13N3O3 B3162936 4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone CAS No. 882747-49-1

4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone

Cat. No. B3162936
CAS RN: 882747-49-1
M. Wt: 283.28 g/mol
InChI Key: POCDIACJYCZLQE-UHFFFAOYSA-N
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Description

The compound “4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone” is likely to be an organic compound containing a nitro group (-NO2), a pyridine ring, and an isoindolinone structure. The nitro group is a powerful electron-withdrawing group, which means it tends to pull electron density away from the rest of the molecule. Pyridine is a basic heterocyclic organic compound similar to benzene, and isoindolinone is a type of lactam, a cyclic amide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a nitro group, a pyridine ring, and an isoindolinone ring. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The nitro group is susceptible to reduction reactions, and the pyridine ring can participate in electrophilic substitution reactions. The isoindolinone ring, being a lactam, could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Nitro compounds tend to be relatively polar due to the presence of the nitro group. Pyridine is a basic compound, and this basicity could be influenced by the presence of the nitro group .

Safety and Hazards

Like many nitro compounds, this compound could potentially be explosive, especially if it is heated or subjected to shock. It should be handled with care .

Future Directions

Future research on this compound could involve exploring its potential biological activity, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

4-nitro-2-(2-pyridin-2-ylethyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15-12-5-3-6-14(18(20)21)13(12)10-17(15)9-7-11-4-1-2-8-16-11/h1-6,8H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCDIACJYCZLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178965
Record name 2,3-Dihydro-4-nitro-2-[2-(2-pyridinyl)ethyl]-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone

CAS RN

882747-49-1
Record name 2,3-Dihydro-4-nitro-2-[2-(2-pyridinyl)ethyl]-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882747-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-4-nitro-2-[2-(2-pyridinyl)ethyl]-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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